[4-(1H-indol-4-yl)piperazino](4-methylphenyl)methanone
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Overview
Description
4-(1H-indol-4-yl)piperazinomethanone: is a complex organic compound that features an indole ring fused with a piperazine moiety and a methanone group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-4-yl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Formation: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reaction: The indole derivative is then coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-4-yl)piperazinomethanone: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 4-(1H-indol-4-yl)piperazinomethanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(1H-indol-4-yl)piperazinomethanone: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(1H-indol-4-yl)piperazinomethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-(1H-indol-4-yl)piperazinomethanone: can be compared with other indole derivatives and piperazine-containing compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure but differ in their biological activities and applications.
Piperazine Compounds: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics, highlighting the diverse applications of piperazine derivatives.
Conclusion
4-(1H-indol-4-yl)piperazinomethanone: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and interact with multiple biological targets, making it a valuable subject of research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-5-7-16(8-6-15)20(24)23-13-11-22(12-14-23)19-4-2-3-18-17(19)9-10-21-18/h2-10,21H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCMLGGRZZIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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